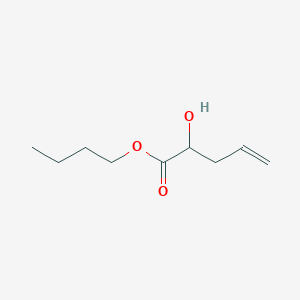
4-Pentenoic acid, 2-hydroxy-, butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pentenoic acid, 2-hydroxy-, butyl ester is an organic compound with the molecular formula C9H16O3 It is an ester derivative of 4-pentenoic acid, featuring a hydroxyl group at the second carbon and a butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-pentenoic acid, 2-hydroxy-, butyl ester typically involves the esterification of 4-pentenoic acid with butanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-Pentenoic acid+ButanolAcid Catalyst4-Pentenoic acid, 2-hydroxy-, butyl ester+Water
Common acid catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for easier separation and purification of the product.
化学反応の分析
Types of Reactions
4-Pentenoic acid, 2-hydroxy-, butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-pentenoic acid, 2-oxo-, butyl ester.
Reduction: The double bond in the pentenoic acid moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Pentenoic acid, 2-oxo-, butyl ester.
Reduction: Butyl 4-pentanoate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
4-Pentenoic acid, 2-hydroxy-, butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism of action of 4-pentenoic acid, 2-hydroxy-, butyl ester depends on the specific application and the target molecule. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The hydroxyl group can also form hydrogen bonds, influencing the compound’s interactions with biological molecules.
類似化合物との比較
Similar Compounds
- 4-Pentenoic acid, 2-hydroxy-, ethyl ester
- 4-Pentenoic acid, 2-hydroxy-, methyl ester
- 4-Pentenoic acid, 2-hydroxy-, propyl ester
Uniqueness
4-Pentenoic acid, 2-hydroxy-, butyl ester is unique due to its specific ester group, which can influence its physical and chemical properties, such as solubility and reactivity. The butyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments.
特性
CAS番号 |
193553-13-8 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC名 |
butyl 2-hydroxypent-4-enoate |
InChI |
InChI=1S/C9H16O3/c1-3-5-7-12-9(11)8(10)6-4-2/h4,8,10H,2-3,5-7H2,1H3 |
InChIキー |
QWXPSVGZSXTLAG-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C(CC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




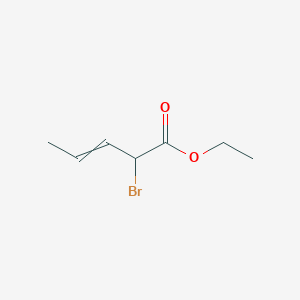
![4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile](/img/structure/B12558156.png)


![2-[(Prop-2-en-1-yl)selanyl]thiophene](/img/structure/B12558180.png)
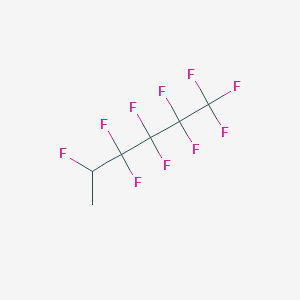
![{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene](/img/structure/B12558186.png)
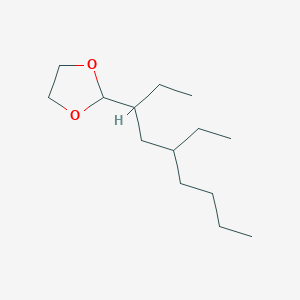
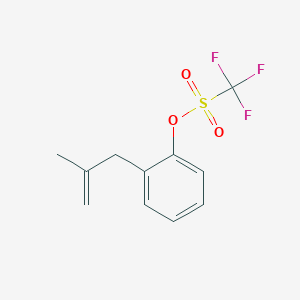

![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)
